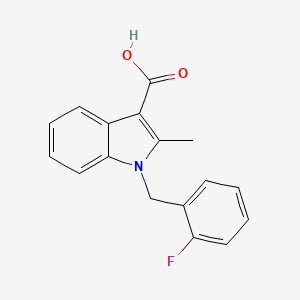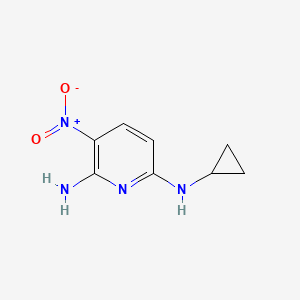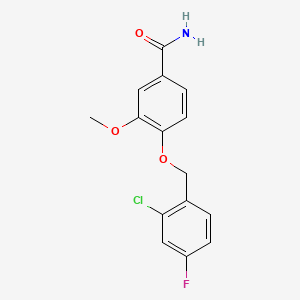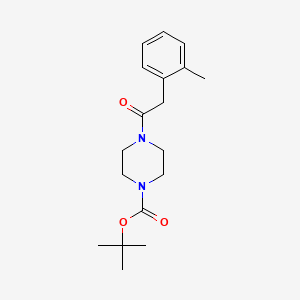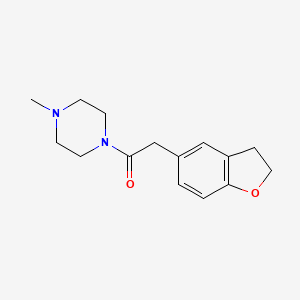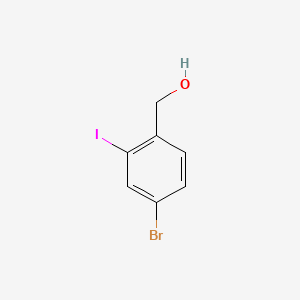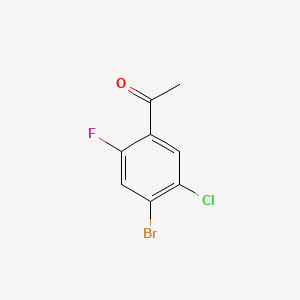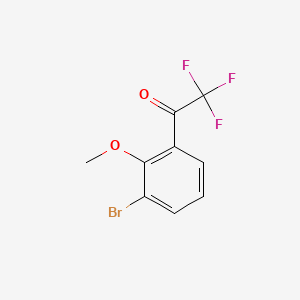![molecular formula C16H13ClN2O2S B603203 2-chloro-N-[2-(2-furyl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide CAS No. 1676096-49-3](/img/structure/B603203.png)
2-chloro-N-[2-(2-furyl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(2-furyl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of 2-chloro-N-[2-(2-furyl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-phenylthiazole-5-carboxylic acid with 2-(2-furyl)ethylamine under specific reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-chloro-N-[2-(2-furyl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the furan ring, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often target the carbonyl group in the thiazole ring, resulting in the formation of alcohol derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides. These reactions can lead to the formation of a wide range of substituted thiazole derivatives.
Scientific Research Applications
2-chloro-N-[2-(2-furyl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are being investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2-furyl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors in biological systems, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
2-chloro-N-[2-(2-furyl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide can be compared with other similar compounds, such as:
2-chloro-N-[2-(diethylamino)-2-(2-furyl)ethyl]acetamide: This compound has a similar structure but with a diethylamino group instead of the phenyl group. It may exhibit different chemical and biological properties due to this structural variation.
2-chloro-N-[1-(furan-2-yl)ethyl]acetamide: This compound has a simpler structure with an acetamide group instead of the thiazole ring. Its chemical reactivity and biological activity may differ significantly from the thiazole derivative.
The uniqueness of this compound lies in its combination of the thiazole ring with the furan and phenyl groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1676096-49-3 |
|---|---|
Molecular Formula |
C16H13ClN2O2S |
Molecular Weight |
332.8g/mol |
IUPAC Name |
2-chloro-N-[2-(furan-2-yl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H13ClN2O2S/c17-16-19-13(11-5-2-1-3-6-11)14(22-16)15(20)18-9-8-12-7-4-10-21-12/h1-7,10H,8-9H2,(H,18,20) |
InChI Key |
FCWIKFXSURGTFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)Cl)C(=O)NCCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Hydroxyethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B603121.png)
amine](/img/structure/B603124.png)
![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxypropyl)amine](/img/structure/B603125.png)
amine](/img/structure/B603126.png)
amine](/img/structure/B603129.png)
![Ethyl 4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine-1-carboxylate](/img/structure/B603130.png)
